molecular formula C8H10O2S B12110275 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine CAS No. 202927-41-1

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine

Cat. No.: B12110275
CAS No.: 202927-41-1
M. Wt: 170.23 g/mol
InChI Key: NGDQARFGFFQENN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine is an organic compound containing sulfur. It has a unique cyclic structure and is represented by the molecular formula C8H10O2S

Preparation Methods

The synthesis of 2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine involves specific reaction conditions and routes. detailed synthetic routes and reaction conditions require further literature research

Chemical Reactions Analysis

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine has several scientific research applications. It is used in the synthesis of conducting polymers, which have applications in electronic devices . Additionally, derivatives of this compound have been evaluated for their antifungal and antibacterial activities . The compound’s unique structure makes it a valuable building block in organic synthesis and materials science.

Comparison with Similar Compounds

Biological Activity

2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity by reviewing various research findings, including data from bioactivity databases and relevant case studies.

  • Molecular Formula : C12H10O4S2
  • Molecular Weight : 282.33 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays targeting different biological pathways. The compound shows promise as a potential therapeutic agent due to its interactions with several macromolecular targets.

Bioactivity Data

The following table summarizes the bioactivity data for this compound obtained from various databases:

DatabaseActive CompoundsTotal AssaysPercentage Active
ChEMBL6,5751,131,94723.3%
PubChem11,587444,15247.1%
BindingDB51,42426,85652.7%
IUPHAR/BPS15,5577,37179.8%
Probes & Drugs930,20934,21122.9%

Mechanistic Studies

Research indicates that the compound interacts with specific biological targets through various mechanisms:

  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors linked to therapeutic effects.
  • Cell Proliferation : In vitro studies suggest that it can influence cell proliferation rates in specific cancer cell lines.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines (e.g., breast and prostate cancer), indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Research indicated that this compound exhibited neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers and inflammation.

Properties

CAS No.

202927-41-1

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2,3,4,5-tetrahydrothieno[3,4-b][1,4]dioxocine

InChI

InChI=1S/C8H10O2S/c1-2-4-10-8-6-11-5-7(8)9-3-1/h5-6H,1-4H2

InChI Key

NGDQARFGFFQENN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CSC=C2OC1

Related CAS

202927-42-2

Origin of Product

United States

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